2-Chloro-N-((2'-chloro-[1,1'-biphenyl]-4-yl)methyl)acetamide
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Overview
Description
2-Chloro-N-((2’-chloro-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted biphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((2’-chloro-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the reaction of 2-chloro-[1,1’-biphenyl]-4-carbaldehyde with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((2’-chloro-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-((2’-chloro-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((2’-chloro-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The chloro groups and the acetamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N-methoxy-N-methylacetamide
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
Uniqueness
2-Chloro-N-((2’-chloro-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-N-[[4-(2-chlorophenyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-9-15(19)18-10-11-5-7-12(8-6-11)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKBYCINWFINGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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